

Preclinical Pharmacology of Omesdafexor (FXR-314): An In-depth Technical Guide

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Compound of Interest

Compound Name: Omesdafexor

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Executive Summary

Omesdafexor (also known as MET642 and FXR-314) is an orally bioavailable, non-bile acid agonist of the farnesoid X receptor (FXR) under investigation for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis, and metabolic liver diseases such as non-alcoholic steatohepatitis (NASH). Preclinical studies have demonstrated that **Omesdafexor** effectively engages the FXR target, leading to the modulation of downstream signaling pathways involved in inflammation, intestinal barrier function, and metabolism. In animal models of colitis, **Omesdafexor** has been shown to ameliorate disease activity, suggesting its potential as a novel therapeutic agent for IBD. This technical guide provides a comprehensive overview of the preclinical pharmacology of **Omesdafexor**, including its mechanism of action, in vivo efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: FXR Agonism

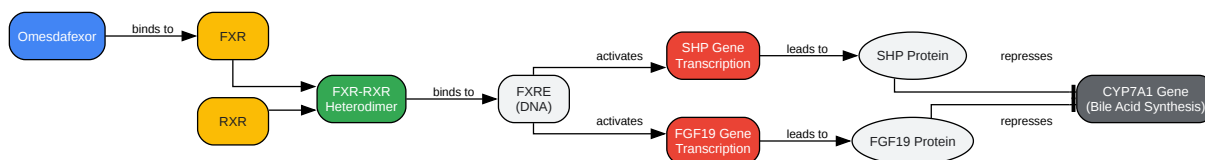
Omesdafexor is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestines.^[1] FXR plays a critical role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses.

Upon activation by **Omesdafexor**, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their

transcription. Key downstream targets of FXR activation include the induction of the small heterodimer partner (SHP) and fibroblast growth factor 19 (FGF19).

- **Small Heterodimer Partner (SHP):** SHP is a nuclear receptor that lacks a DNA-binding domain. By interacting with other transcription factors, SHP primarily functions as a transcriptional repressor. In the context of FXR activation, SHP represses the expression of genes involved in bile acid synthesis, such as cholesterol 7 α -hydroxylase (CYP7A1), thereby providing a negative feedback mechanism to control bile acid levels.^{[2][3]}
- **Fibroblast Growth Factor 19 (FGF19):** In the intestine, FXR activation stimulates the expression and secretion of FGF19.^{[2][4]} FGF19 then travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes. This binding event also leads to the repression of CYP7A1, further contributing to the regulation of bile acid synthesis.

The activation of these signaling pathways by **Omesdafexor** is believed to underlie its therapeutic effects in IBD and liver diseases.



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Caption: Omesdafexor-mediated FXR signaling pathway. (Max Width: 760px)

In Vivo Efficacy in Colitis Models

The therapeutic potential of **Omesdafexor** in inflammatory bowel disease has been evaluated in preclinical models of colitis, primarily the adoptive T-cell transfer and dextran sulfate sodium (DSS)-induced colitis models.

Adoptive T-Cell Transfer Model of Colitis

In the adoptive T-cell transfer model, immunodeficient mice (e.g., Rag1^{-/-}) are injected with naive CD4⁺ T cells (CD4⁺CD45RB^{high}), leading to the development of chronic colitis that shares histopathological features with human Crohn's disease.

Studies have shown that oral administration of **Omesdafexor** can ameliorate colitis in this model. Doses ranging from 0.03 to 1 mg/kg, administered once daily, have been reported to improve colitis, promote intestinal antimicrobial and barrier function, and inhibit inflammation. Furthermore, synergistic effects in improving colitis have been observed when **Omesdafexor** is co-administered with the Janus kinase (JAK) inhibitor, tofacitinib.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model involves the administration of DSS in the drinking water of mice, which causes damage to the colonic epithelium and induces an acute or chronic inflammatory response, mimicking aspects of human ulcerative colitis. While specific data on **Omesdafexor** in the DSS model is not as readily available in the public domain, this model is a standard tool for evaluating potential IBD therapeutics.

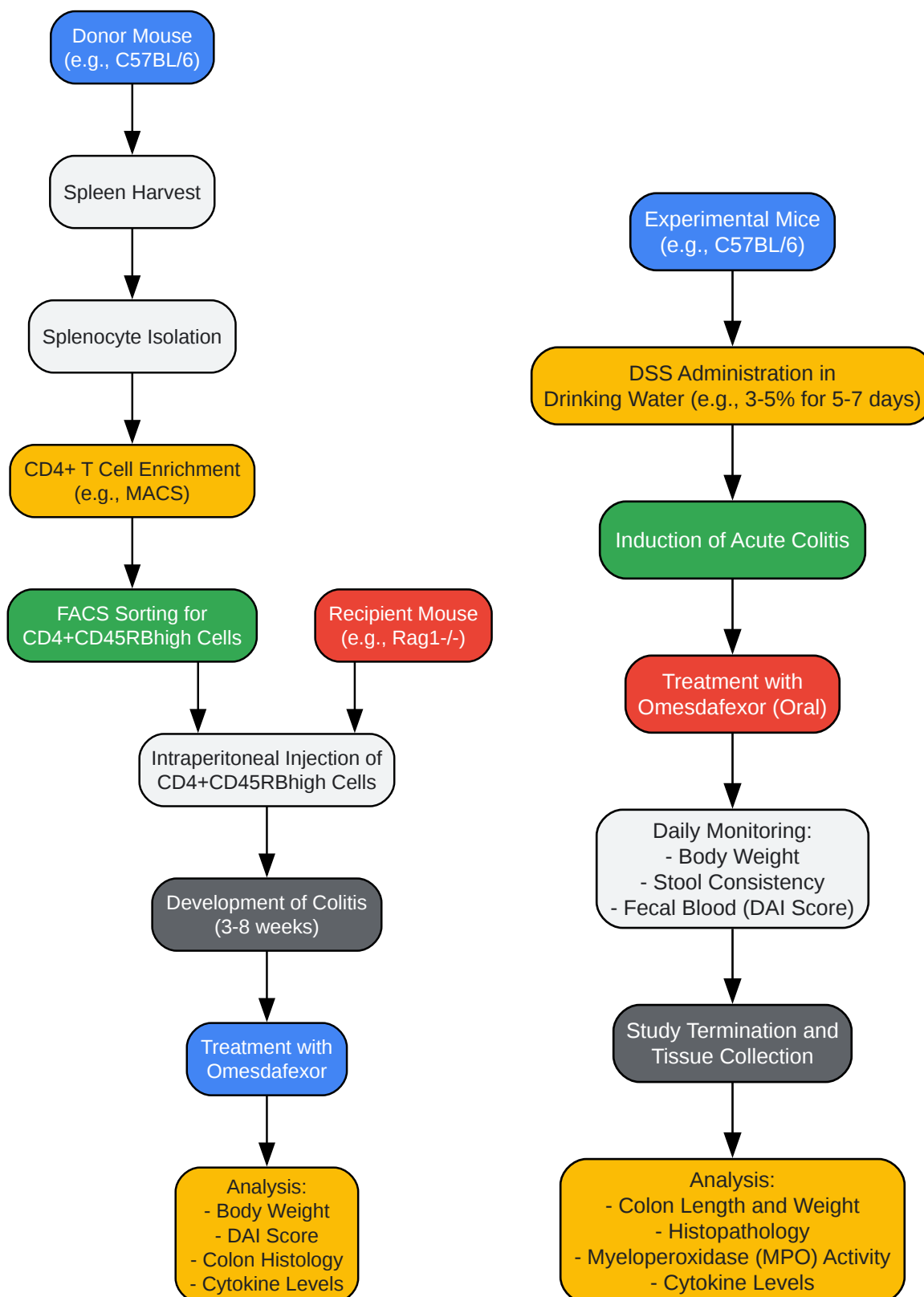
Table 1: Summary of In Vivo Efficacy of **Omesdafexor** in Colitis Models

Model	Species	Dose Range	Key Findings
Adoptive T-Cell Transfer	Mouse	0.03 - 1 mg/kg (oral, once daily)	<ul style="list-style-type: none"> - Amelioration of colitis- Promotion of intestinal antimicrobial function- Enhancement of intestinal barrier function- Inhibition of inflammation- Synergistic improvement with tofacitinib

Experimental Protocols

Adoptive T-Cell Transfer Colitis Model

This protocol describes a general procedure for inducing colitis via adoptive T-cell transfer.



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